
zinc;propanoate
Overview
Description
Zinc propionate is a chemical compound that appears as a white crystalline powder. Its basic structure consists of zinc cations (Zn²⁺) and propionate anions, forming a stable compound. This compound is soluble in water, resulting in a clear solution. It has a molecular weight of 211.53 g/mol and a melting point of approximately 300°C . Zinc propionate is known for its antimicrobial properties and is commonly used in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc propionate can be synthesized by reacting propionic acid with zinc oxide. The reaction typically involves dissolving zinc oxide in a dilute solution of propionic acid, followed by heating the mixture to facilitate the reaction. The resulting solution is then evaporated to obtain zinc propionate crystals .
Industrial Production Methods
In an industrial setting, zinc propionate is produced by a continuous process where metallic zinc reacts with an aqueous solution of propionic acid at temperatures between 50 and 200°C. During the reaction, air is continuously passed through the mixture to facilitate the reaction and ensure the complete conversion of propionic acid to zinc propionate .
Chemical Reactions Analysis
Types of Reactions
Zinc propionate undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with strong acids to form zinc salts and propionic acid.
Complexation Reactions: Forms complexes with other metal ions and organic ligands.
Decomposition Reactions: Decomposes upon heating to release zinc oxide and propionic acid.
Common Reagents and Conditions
Acids: Reacts with hydrochloric acid to form zinc chloride and propionic acid.
Bases: Reacts with sodium hydroxide to form sodium propionate and zinc hydroxide.
Major Products Formed
Zinc Chloride: Formed when zinc propionate reacts with hydrochloric acid.
Sodium Propionate: Formed when zinc propionate reacts with sodium hydroxide.
Scientific Research Applications
Zinc propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Used in topical formulations to treat skin infections and reduce inflammation.
Industry: Employed as a preservative in the food industry and as a feed additive in animal nutrition.
Mechanism of Action
Zinc propionate exerts its effects primarily through its antimicrobial properties. It disrupts the cellular processes of microorganisms, preventing their growth and proliferation. The compound binds to the cell membranes of bacteria and fungi, causing structural damage and inhibiting their metabolic functions . Additionally, zinc propionate may act as an antioxidant by binding to metal ions that can cause oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
Zinc Acetate: Similar antimicrobial properties but different anion (acetate vs. propionate).
Zinc Butyrate: Similar structure but with a longer carbon chain in the anion.
Calcium Propionate: Similar anion but different metal cation (calcium vs.
Uniqueness
Zinc propionate is unique due to its specific combination of zinc and propionate ions, which provides a balance of antimicrobial efficacy and solubility. Its ability to act as both an antimicrobial agent and an antioxidant makes it particularly valuable in various applications .
Q & A
Q. Basic: What are the standard synthetic routes for zinc propanoate coordination polymers, and how do reaction conditions influence crystallinity?
Answer: Zinc propanoate coordination polymers are typically synthesized via aqueous reactions between zinc salts (e.g., Zn(NO₃)₂) and sodium propanoate derivatives. Crystallinity depends on ligand substituents and reaction parameters:
- Ligand structure : Bulky substituents (e.g., 2-phenylimidazole) may initially yield amorphous precipitates, requiring prolonged heating for crystallization .
- Temperature : Higher temperatures (>60°C) enhance crystal growth kinetics, as seen in the conversion of amorphous phases to crystalline materials .
- pH : Neutral to slightly basic conditions (pH 6–8) favor ligand deprotonation and coordination with Zn²⁺ .
Q. Basic: Which characterization techniques are essential for confirming zinc propanoate structural integrity and purity?
Answer: A multi-technique approach is critical:
- XRD : Confirms crystallinity and phase purity by matching diffraction patterns with simulated data .
- FTIR : Validates ligand coordination via shifts in carboxylate stretching frequencies (e.g., Δν = νₐₛ(COO⁻) − νₛ(COO⁻) < 200 cm⁻¹ indicates bidentate binding) .
- Elemental analysis : Ensures stoichiometric ratios of Zn:C:H:N align with theoretical values (±0.3% tolerance) .
Q. Advanced: How do ligand substituents (e.g., imidazole derivatives) modulate the solubility and catalytic properties of zinc propanoate complexes?
Answer: Substituents introduce steric and electronic effects:
- Steric hindrance : Bulky groups (e.g., 2-methylimidazole) reduce solubility in polar solvents but enhance thermal stability by limiting lattice flexibility .
- Electronic effects : Electron-withdrawing groups increase Lewis acidity of Zn²⁺, improving catalytic activity in esterification reactions .
- Experimental validation : Compare solubility in DMSO/H₂O mixtures and assess catalytic turnover rates using GC-MS .
Q. Advanced: How should researchers address contradictions in reported stability constants of zinc propanoate complexes?
Answer: Discrepancies often arise from methodological variability. Mitigation strategies include:
- Standardized conditions : Replicate experiments at fixed ionic strength (e.g., 0.1 M KCl) and temperature (25°C) .
- Systematic reviews : Follow PRISMA guidelines to aggregate data from multiple studies, as demonstrated in meta-analyses of zinc coordination chemistry .
- Error analysis : Quantify uncertainties in potentiometric titrations using software like Hyperquad .
Methodological: How can the PICOT framework refine research questions on zinc propanoate’s biological interactions?
Answer: Apply the PICOT elements:
- Population : Specify biological targets (e.g., "E. coli biofilm models").
- Intervention : Define zinc propanoate concentration ranges (e.g., 0.1–10 mM).
- Comparison : Use zinc acetate as a control to isolate propanoate ligand effects.
- Outcome : Quantify biofilm inhibition via crystal violet assays.
- Time : Assess exposure durations (e.g., 24–72 hrs) .
Q. Basic: What protocols ensure reproducibility in zinc propanoate synthesis?
Answer: Adhere to:
- Detailed documentation : Report exact molar ratios, solvent volumes, and stirring rates .
- Purification steps : Include recrystallization solvents (e.g., ethanol/water) and drying conditions (vacuum, 60°C) .
- Supporting information : Provide raw XRD data and IR spectra in supplementary files .
Q. Advanced: What computational methods predict the thermodynamic stability of zinc propanoate frameworks?
Answer: Combine:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to estimate lattice energies .
- Molecular dynamics : Simulate solvent interactions to assess framework stability in aqueous environments .
- Validation : Correlate computational results with experimental TGA/DSC data .
Methodological: How to formulate a hypothesis-driven research question on zinc propanoate’s environmental remediation potential?
Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : "Does zinc propanoate adsorb heavy metals (Pb²⁺, Cd²⁺) in soil at pH 5–7?"
- Novelty : Compare with commercial adsorbents (e.g., zeolites).
- Ethical : Ensure non-toxic byproduct formation .
Q. Advanced: Which spectroscopic methods resolve ambiguities in zinc-propanoate coordination geometry?
Answer: Employ:
- EXAFS : Probe Zn-O/N bond distances (±0.02 Å resolution) to distinguish tetrahedral vs. octahedral geometries .
- Solid-state NMR : Use ¹³C CP/MAS to identify carboxylate binding modes (bridging vs. chelating) .
Q. Methodological: How to design a systematic review analyzing zinc propanoate’s role in antimicrobial coatings?
Answer: Follow PRISMA guidelines:
- Search strategy : Combine terms like "(zinc AND propanoate) AND (antimicrobial OR biofilm)" across PubMed, Web of Science, and EMBASE .
- Inclusion criteria : Prioritize studies with MIC (minimum inhibitory concentration) data and control groups .
- Risk of bias : Assess using ROBINS-I tool for non-randomized studies .
Properties
CAS No. |
557-28-8 |
---|---|
Molecular Formula |
C3H6O2Zn |
Molecular Weight |
139.5 g/mol |
IUPAC Name |
propanoic acid;zinc |
InChI |
InChI=1S/C3H6O2.Zn/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChI Key |
AUSHVNXPCANHRL-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Zn+2] |
Canonical SMILES |
CCC(=O)O.[Zn] |
Color/Form |
Platelets, tablets, or needlelike crystals |
Key on ui other cas no. |
90529-81-0 557-28-8 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Related CAS |
79-09-4 (Parent) |
solubility |
32% (WT/WT) IN WATER @ 15 °C 2.8% IN ALCOHOL @ 15 °C 17.2% IN BOILING ALCOHOL |
Synonyms |
chromium propionate ethylformic acid lithium propanoate Monoprop potassium propionate propionic acid propionic acid, zinc salt zinc propionate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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